molecular formula C28H24Cl2O7 B10764457 Bischloroanthrabenzoxocinone

Bischloroanthrabenzoxocinone

Cat. No.: B10764457
M. Wt: 543.4 g/mol
InChI Key: ZGJMIZXNGYVIRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bischloroanthrabenzoxocinone is typically synthesized through a series of chemical reactions involving the formation of its hexacyclic aromatic ketone structure. The synthesis involves the use of various reagents and catalysts to achieve the desired molecular configuration. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in controlled environments to maintain consistency and quality. Solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used in the production process .

Chemical Reactions Analysis

Types of Reactions: Bischloroanthrabenzoxocinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reagents like chlorine and bromine are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Bischloroanthrabenzoxocinone has several scientific research applications, including:

Mechanism of Action

Bischloroanthrabenzoxocinone exerts its effects by inhibiting Type II fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death. The compound also inhibits agonist binding to Liver X receptors, which regulate cholesterol efflux from cells. This dual mechanism makes it a promising candidate for the development of new antibiotics and cholesterol-lowering agents .

Comparison with Similar Compounds

    Anthrabenzoxocinone: Another hexacyclic aromatic ketone with similar antibacterial properties.

    Chloroanthrabenzoxocinone: A related compound with slight structural differences but similar biological activity.

Uniqueness: Bischloroanthrabenzoxocinone is unique due to its dual mechanism of action, targeting both fatty acid synthesis and Liver X receptors.

Properties

Molecular Formula

C28H24Cl2O7

Molecular Weight

543.4 g/mol

IUPAC Name

8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one

InChI

InChI=1S/C28H24Cl2O7/c1-10-6-12(35-5)8-14-15(10)26-16-11(9-28(4,36-14)37-26)7-13-17(22(16)31)23(32)18-19(27(13,2)3)20(29)25(34)21(30)24(18)33/h6-8,26,31,33-34H,9H2,1-5H3

InChI Key

ZGJMIZXNGYVIRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3C4=C(C5=C(C=C4CC(O3)(O2)C)C(C6=C(C5=O)C(=C(C(=C6Cl)O)Cl)O)(C)C)O)OC

Origin of Product

United States

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